3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine
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Overview
Description
3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine is a heterocyclic compound that features both piperazine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethylpiperazine with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptor sites, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylpiperazin-1-yl)aniline
- 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
- 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles .
Uniqueness
3-(4-Ethylpiperazin-1-yl)-6-methylpyridazine is unique due to its specific combination of piperazine and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-methylpyridazine |
InChI |
InChI=1S/C11H18N4/c1-3-14-6-8-15(9-7-14)11-5-4-10(2)12-13-11/h4-5H,3,6-9H2,1-2H3 |
InChI Key |
GCGJDNCBMFWJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)C |
Origin of Product |
United States |
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